4,4'-Dihydroxytetraphenylmethane

Catalog No.
S706530
CAS No.
1844-01-5
M.F
C25H20O2
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dihydroxytetraphenylmethane

CAS Number

1844-01-5

Product Name

4,4'-Dihydroxytetraphenylmethane

IUPAC Name

4-[(4-hydroxyphenyl)-diphenylmethyl]phenol

Molecular Formula

C25H20O2

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C25H20O2/c26-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19,20-9-5-2-6-10-20)22-13-17-24(27)18-14-22/h1-18,26-27H

InChI Key

BATCUENAARTUKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Synonyms

4,4’-(diphenylmethylene)di-phenol; 4,4’-(Diphenylmethylene)bis[phenol]; 1,1-Diphenyl-1,1-bis(4-hydroxyphenyl)methane; Bis(4-hydroxyphenyl)diphenylmethane; Bis(p-hydroxyphenyl)diphenylmethane; BisP-DP; Bisphenol BP; Bisphenol TP; NSC 30848

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Material Science Research:

  • Monomer for High-Performance Polymers: 4,4'-Dihydroxytetraphenylmethane can be used as a monomer in the synthesis of various high-performance polymers. These polymers are characterized by their excellent thermal and mechanical properties, making them suitable for a wide range of applications, including electronic devices, aerospace engineering, and automotive parts.
  • Development of Functional Materials: Researchers are also exploring the use of 4,4'-Dihydroxytetraphenylmethane in the development of functional materials. By incorporating this molecule into different materials, scientists aim to achieve specific functionalities, such as conductivity, self-assembly, or photochemical properties.

Organic Chemistry Research:

  • Organic Synthesis: 4,4'-Dihydroxytetraphenylmethane can serve as a starting material for the synthesis of various other organic compounds. Its presence of hydroxyl groups makes it reactive and allows for further functionalization through various chemical reactions [].
  • Study of Supramolecular Interactions: Due to its specific molecular structure, 4,4'-Dihydroxytetraphenylmethane can participate in various types of non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions play a crucial role in the formation of supramolecular assemblies, which are complex structures formed by the self-assembly of multiple molecules. Studying these interactions can help researchers understand the fundamental principles of self-assembly and design new functional materials.

Other Potential Applications:

  • Biomedical Research: Some preliminary studies suggest that 4,4'-Dihydroxytetraphenylmethane may have potential applications in the field of biomedicine. However, more research is needed to fully understand its biological effects and potential therapeutic applications [].

4,4'-Dihydroxytetraphenylmethane is an organic compound with the molecular formula C25H20O2 and a molecular weight of 352.43 g/mol. It is characterized by the presence of two hydroxyl groups attached to a central tetraphenylmethane structure, which consists of four phenyl rings. The compound appears as a solid with notable physical properties, including a melting point that varies based on purity and crystalline form. It is recognized for its potential applications in various fields, including organometallic chemistry and biochemistry .

Due to its hydroxyl groups. Key reactions include:

  • Acid-Base Reactions: The hydroxyl groups can act as weak acids, participating in proton transfer reactions.
  • Esterification: The compound can react with carboxylic acids to form esters, especially under acidic conditions.
  • Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds or quinones.
  • Self-Assembly: In organometallic chemistry, it acts as a selective self-assembling agent for forming organometallic complexes .

Research indicates that 4,4'-Dihydroxytetraphenylmethane exhibits several biological activities:

  • Antioxidant Properties: The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in biological systems.
  • Cytotoxicity: Some studies suggest that it may have cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy .
  • Enzyme Inhibition: It may inhibit specific enzymes, contributing to its biological effects.

Several synthesis methods for 4,4'-Dihydroxytetraphenylmethane have been documented:

  • Condensation Reactions: Typically involves the reaction of phenol derivatives with formaldehyde under acidic conditions.
  • Reduction Reactions: Reduction of corresponding carbonyl compounds can yield the dihydroxy derivative.
  • Self-Assembly Techniques: Utilizing self-assembly principles in organic solvents to promote the formation of the compound from simpler precursors .

4,4'-Dihydroxytetraphenylmethane has diverse applications across various fields:

  • Organometallic Chemistry: Used as a building block for synthesizing organometallic compounds.
  • Biochemistry: Employed in proteomics research due to its biochemical properties .
  • Polymer Chemistry: Acts as a cross-linking agent in polymer formulations.

Studies examining the interactions of 4,4'-Dihydroxytetraphenylmethane with other compounds reveal:

  • Complex Formation: It can form complexes with metal ions, which may enhance its catalytic properties.
  • Synergistic Effects: When combined with other antioxidants, it may exhibit enhanced protective effects against oxidative damage.

Several compounds share structural or functional similarities with 4,4'-Dihydroxytetraphenylmethane. Notable examples include:

Compound NameStructure TypeUnique Features
DiphenylmethaneHydrocarbonLacks hydroxyl groups; used as a solvent
Bisphenol APhenolic CompoundKnown for its use in plastics; endocrine disruptor
4-HydroxybenzophenoneHydroxyketoneExhibits UV absorption; used in sunscreens
4,4'-ThiodiphenolThiol CompoundContains sulfur; used as an antioxidant

Uniqueness

4,4'-Dihydroxytetraphenylmethane stands out due to its dual hydroxyl functionality and ability to self-assemble into complex structures, making it particularly valuable in both synthetic and biological contexts. Its specific structural arrangement allows for unique interactions not commonly found in simpler phenolic compounds.

XLogP3

5.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1844-01-5

Wikipedia

4,4'-Dihydroxytetraphenylmethane

Dates

Modify: 2023-08-15

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